molecular formula C11H14O3S B14314277 3,3-Diethyl-2,1lambda~6~-benzoxathiole-1,1(3H)-dione CAS No. 112320-43-1

3,3-Diethyl-2,1lambda~6~-benzoxathiole-1,1(3H)-dione

Cat. No.: B14314277
CAS No.: 112320-43-1
M. Wt: 226.29 g/mol
InChI Key: VLPCAPUXQOMHPL-UHFFFAOYSA-N
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Description

3,3-Diethyl-2,1lambda~6~-benzoxathiole-1,1(3H)-dione is a synthetic organic compound that belongs to the class of benzoxathioles. These compounds are characterized by a benzene ring fused with an oxathiole ring, which contains both oxygen and sulfur atoms. The presence of diethyl groups at the 3-position adds to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Diethyl-2,1lambda~6~-benzoxathiole-1,1(3H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the reaction of a diethyl-substituted benzene derivative with sulfur and oxygen-containing reagents under controlled temperature and pressure.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of catalysts, solvents, and specific reaction vessels designed to handle the reagents and conditions required.

Chemical Reactions Analysis

Types of Reactions

3,3-Diethyl-2,1lambda~6~-benzoxathiole-1,1(3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions could lead to the formation of thiols or other reduced sulfur-containing compounds.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at the benzene ring or the oxathiole ring.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups to the benzene or oxathiole rings.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in biochemical studies due to its unique structure.

    Medicine: Possible applications in drug development or as a pharmacological tool.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 3,3-Diethyl-2,1lambda~6~-benzoxathiole-1,1(3H)-dione would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in biological pathways or processes.

Comparison with Similar Compounds

Similar Compounds

    Benzoxathioles: Other compounds in the benzoxathiole class with different substituents.

    Thiophenes: Compounds with a sulfur-containing five-membered ring.

    Benzothiazoles: Compounds with a benzene ring fused to a thiazole ring.

Uniqueness

3,3-Diethyl-2,1lambda~6~-benzoxathiole-1,1(3H)-dione is unique due to its specific substitution pattern and the presence of both oxygen and sulfur in the oxathiole ring. This combination of features may confer distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

112320-43-1

Molecular Formula

C11H14O3S

Molecular Weight

226.29 g/mol

IUPAC Name

3,3-diethyl-2,1λ6-benzoxathiole 1,1-dioxide

InChI

InChI=1S/C11H14O3S/c1-3-11(4-2)9-7-5-6-8-10(9)15(12,13)14-11/h5-8H,3-4H2,1-2H3

InChI Key

VLPCAPUXQOMHPL-UHFFFAOYSA-N

Canonical SMILES

CCC1(C2=CC=CC=C2S(=O)(=O)O1)CC

Origin of Product

United States

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